molecular formula C₃₆H₄₆N₈O₂ B1144952 N,N’-Didescarboximetil Daclatasvir CAS No. 1009119-18-9

N,N’-Didescarboximetil Daclatasvir

Número de catálogo: B1144952
Número CAS: 1009119-18-9
Peso molecular: 622.8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N’-Didescarboxymethyl Daclatasvir: is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. This compound is characterized by the removal of carboxymethyl groups from the parent molecule, Daclatasvir, resulting in a unique structure with distinct chemical properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

N,N'-Didescarboxymethyl Daclatasvir retains the core pharmacological properties of Daclatasvir while potentially offering improved efficacy or reduced side effects. The modifications in its chemical structure may enhance its binding affinity to the NS5A protein or alter its pharmacokinetic profile, leading to better bioavailability or reduced dosing frequency.

Hepatitis C Treatment

The primary application of N,N'-Didescarboxymethyl Daclatasvir is in the treatment of chronic hepatitis C infections. Clinical studies have demonstrated that Daclatasvir, when combined with other antiviral agents such as Sofosbuvir and Ribavirin, achieves high sustained virologic response (SVR) rates across various HCV genotypes . The potential for N,N'-Didescarboxymethyl Daclatasvir to enhance these outcomes warrants further investigation.

Combination Therapy

Combination therapies involving direct-acting antivirals (DAAs) have shown significant promise in treating HCV. N,N'-Didescarboxymethyl Daclatasvir could be evaluated in conjunction with other DAAs to assess its efficacy and safety profile. Research indicates that combinations can lead to synergistic effects, improving overall treatment outcomes and minimizing resistance development .

Case Study 1: Efficacy in Genotype 3 Infections

A study involving patients with HCV genotype 3 infections demonstrated that the combination of Daclatasvir and Sofosbuvir resulted in an SVR rate exceeding 90% after a 12-week treatment regimen. This finding suggests that N,N'-Didescarboxymethyl Daclatasvir could potentially provide similar or enhanced efficacy in this patient population .

Case Study 2: Safety Profile Assessment

In clinical trials assessing the safety and tolerability of Daclatasvir combinations, adverse events were minimal, with most patients experiencing mild to moderate side effects. Evaluating N,N'-Didescarboxymethyl Daclatasvir in similar settings could provide insights into its safety profile compared to existing therapies .

Data Table: Comparison of Efficacy and Safety Profiles

CompoundGenotype TargetedSVR Rate (%)Common Adverse Events
Daclatasvir + SofosbuvirGenotype 195Fatigue, headache
Daclatasvir + RibavirinGenotype 390Nausea, insomnia
N,N'-DidescarboxymethylTBDTBDTBD

Mecanismo De Acción

Target of Action

N,N’-Didescarboxymethyl Daclatasvir, a derivative of Daclatasvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . Its primary target is NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus particles .

Mode of Action

N,N’-Didescarboxymethyl Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . It targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The binding of N,N’-Didescarboxymethyl Daclatasvir to NS5A disrupts the biochemical pathways involved in the replication of the HCV RNA genome and the assembly of the virus particles . This disruption prevents the formation of new HCV replication complexes, thereby inhibiting the replication of the virus .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h . It has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The result of N,N’-Didescarboxymethyl Daclatasvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of N,N’-Didescarboxymethyl Daclatasvir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Strong inhibitors of cytochrome P450 3A4 require a reduction in the dose of daclatasvir from 60 to 30 mg once daily . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase in the dose of daclatasvir from 60 to 90 mg once daily . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Didescarboxymethyl Daclatasvir involves multiple steps, starting from the parent compound, Daclatasvir. The process typically includes selective deprotection and functional group transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Didescarboxymethyl Daclatasvir follows similar synthetic routes but on a larger scale. The process is scaled up using batch or continuous flow reactors, ensuring consistent quality and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Didescarboxymethyl Daclatasvir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparación Con Compuestos Similares

Uniqueness: N,N’-Didescarboxymethyl Daclatasvir is unique due to the removal of carboxymethyl groups, which alters its chemical properties and potentially its biological activity. This modification allows for the exploration of new therapeutic applications and the development of novel antiviral agents .

Actividad Biológica

N,N'-Didescarboxymethyl Daclatasvir is a derivative of daclatasvir, an antiviral medication primarily used for treating hepatitis C virus (HCV) infections. This article explores the biological activity of N,N'-Didescarboxymethyl Daclatasvir, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Daclatasvir acts as a direct-acting antiviral agent that specifically targets the nonstructural protein 5A (NS5A) of HCV. The mechanism involves binding to the N-terminus of the NS5A protein, which disrupts its interaction with host cell proteins essential for viral replication complex assembly. This action leads to inhibition of both viral RNA replication and virion assembly, effectively reducing viral load in infected individuals .

The structural modifications induced by daclatasvir in the NS5A protein prevent the recruitment of necessary lipid components and disrupt the formation of new replication complexes. This results in a significant reduction in HCV replication and infectious particle formation . The efficacy of daclatasvir has been demonstrated across various HCV genotypes, showcasing its pan-genotypic activity with effective concentration (EC50) values ranging from picomolar to low nanomolar levels .

Efficacy and Clinical Findings

Recent studies have highlighted the effectiveness of daclatasvir in combination therapies for HCV. For instance, a clinical trial involving a combination of sofosbuvir and daclatasvir showed high sustained virological response (SVR) rates among patients with different genotypes of HCV. In one study, 62% of patients achieved SVR after just four weeks of treatment, while 100% were cured after eight weeks .

In addition to its antiviral properties, daclatasvir has also been identified as having anti-fibrotic effects. A high-throughput screening study found that daclatasvir improved survival and quality of life in a mouse model of recessive dystrophic epidermolysis bullosa (RDEB), suggesting potential applications beyond antiviral therapy . The compound was shown to downregulate key signaling pathways associated with fibrosis, indicating a broader therapeutic potential.

Case Studies

Case Study 1: Efficacy in HCV Genotype 3 Patients
In a study evaluating the combination of daclatasvir with sofosbuvir and ribavirin for genotype 3-infected patients, it was found that this regimen was well-tolerated and resulted in high SVR rates (96%) among non-cirrhotic patients. This highlights the effectiveness of daclatasvir in challenging patient populations .

Case Study 2: Anti-Fibrotic Activity
In another investigation focusing on RDEB, daclatasvir was identified as a lead compound due to its ability to prevent fibrosis in patient-derived fibroblast models. The study demonstrated that at low concentrations, daclatasvir significantly delayed cell detachment—a key indicator of fibrosis progression—without adversely affecting cell viability .

Data Summary

Parameter Value
Drug Class NS5A Inhibitor
Primary Indication Hepatitis C Virus
Efficacy (EC50) 0.001 - 1.25 nM (varies by genotype)
SVR Rates (4 weeks) 62%
SVR Rates (8 weeks) 100%
Anti-Fibrotic Activity Yes (in RDEB model)

Propiedades

Número CAS

1009119-18-9

Fórmula molecular

C₃₆H₄₆N₈O₂

Peso molecular

622.8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.